molecular formula C₂₆H₃₃NO₃ B1151458 α-Epoxyabiraterone Acetate

α-Epoxyabiraterone Acetate

Cat. No.: B1151458
M. Wt: 407.55
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Epoxyabiraterone Acetate (CAS 2484719-11-9) is a process-related impurity of the antiandrogen drug Abiraterone Acetate, which is used in the treatment of metastatic prostate cancer . The identification and characterization of such impurities are a critical requirement in the drug development process to ensure the safety and quality of the Active Pharmaceutical Ingredient (API), as mandated by ICH guidelines . This compound is synthesized and fully characterized by advanced analytical techniques including NMR and Mass Spectrometry, serving as a vital reference standard for analytical testing and impurity profiling . It is offered as a solid with a defined molecular formula of C26H33NO3 and a molecular weight of 407.5 g/mol . This product is intended for laboratory research and analysis only and is strictly not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₆H₃₃NO₃

Molecular Weight

407.55

Synonyms

(4S,6aR,6bS,8aS,8bR,9aR,10aS,10bR)-6a,8a-Dimethyl-8b-(pyridin-3-yl)-3,4,5,6,6a,6b,7,8,8a,8b,9a,10,10a,10b-tetradecahydro-1H-naphtho[2’,1’:4,5]indeno[1,2-b]oxiren-4-yl Acetate

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of α Epoxyabiraterone Acetate

Synthetic Routes for α-Epoxyabiraterone Acetate (B1210297) from Abiraterone (B193195) Acetate

α-Epoxyabiraterone acetate is recognized as a process-related impurity and a metabolite of abiraterone acetate. nih.govresearchgate.net Its synthesis is primarily achieved through the oxidation of abiraterone acetate.

Oxidation Reactions and Stereochemical Control

The formation of α-epoxyabiraterone acetate, along with its β-isomer, occurs during the process development of abiraterone acetate. nih.govresearchgate.net A common synthetic route involves the oxidation of abiraterone acetate. nih.govresearchgate.net One specific method utilizes hydrogen peroxide in the presence of acetic acid as the oxidizing agent. nih.govresearchgate.net This reaction targets the double bond at the C-5 position of the steroid nucleus. vivekanandcollege.ac.in

The stereochemistry of the resulting epoxide, whether α or β, is a critical aspect of the synthesis. The α-epoxide is a known impurity listed in the United States Pharmacopeia (USP). researchgate.net The formation of both α- and β-epoxy isomers has been observed, necessitating their separation and characterization. nih.govresearchgate.net

Process Development and Optimization for α-Epoxyabiraterone Acetate Synthesis

The synthesis of α-epoxyabiraterone acetate is often studied in the context of impurity profiling and process control in the manufacturing of abiraterone acetate. researchgate.netnih.gov The identification and control of impurities like α-epoxyabiraterone acetate are crucial for ensuring the quality, safety, and shelf-life of the active pharmaceutical ingredient (API). researchgate.net Process development efforts focus on employing principles like Quality by Design (QbD) and Design of Experiments (DoE) to manage the formation of such impurities. nih.govresearchgate.net These approaches help in identifying critical process parameters that influence the formation of epoxides and other related substances, thereby enabling the development of robust synthetic processes with controlled impurity profiles. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

The definitive identification and purity assessment of α-epoxyabiraterone acetate rely on a combination of advanced analytical techniques. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of α-epoxyabiraterone acetate. nih.govresearchgate.netresearchgate.net Both 1H and 13C NMR, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, provide detailed information about the molecular structure, confirming the presence of the epoxide ring and its stereochemistry. researchgate.net The chemical shifts and coupling constants observed in the NMR spectra are unique to the α-epoxide structure, allowing for its unambiguous differentiation from the β-isomer and the parent compound, abiraterone acetate. nih.govarasto.com

Table 1: Key Analytical Data for α-Epoxyabiraterone Acetate

Parameter Value Reference
Chemical Formula C26H33NO3 pharmaffiliates.compharmaffiliates.com
Molecular Weight 407.55 g/mol pharmaffiliates.compharmaffiliates.com
CAS Number 2484719-11-9 pharmaffiliates.comveeprho.com
Appearance White Powder pharmaffiliates.com

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of α-epoxyabiraterone acetate and to analyze its fragmentation pattern. nih.govresearchgate.netresearchgate.net The technique provides a precise mass measurement, which corresponds to the elemental composition of the molecule (C26H33NO3), confirming the addition of an oxygen atom to abiraterone acetate. pharmaffiliates.comnih.gov The molecular ion is observed at an m/z that is 16 units higher than that of abiraterone acetate. vivekanandcollege.ac.in Fragmentation analysis further supports the proposed structure by identifying characteristic fragment ions. nih.govarasto.com

Table 2: Mass Spectrometry Data for α-Epoxyabiraterone Acetate

Property Value Reference
Molecular Weight 407.5 g/mol nih.gov
Exact Mass 407.24604391 Da nih.gov

| Monoisotopic Mass | 407.24604391 Da | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of α-epoxyabiraterone acetate and for separating it from other related impurities, including its β-epoxide isomer and unreacted abiraterone acetate. nih.govresearchgate.netresearchgate.net Reversed-phase HPLC methods are commonly used, and the United States Pharmacopeia (USP) provides a method for analyzing abiraterone acetate and its impurities. nih.govoup.comuspnf.com The relative retention time (RRT) for α-epoxyabiraterone acetate is a key parameter for its identification in a chromatogram. uspnf.com For instance, in one USP method, the RRT of α-epoxyabiraterone acetate is listed as 0.62 relative to abiraterone acetate. uspnf.com The development of stability-indicating HPLC methods is crucial for monitoring the degradation of abiraterone acetate and the formation of impurities like the epoxides under various stress conditions. vivekanandcollege.ac.in

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. For a novel or synthesized compound like α-Epoxyabiraterone Acetate, this analysis is crucial for verifying its elemental composition and corroborating the proposed molecular formula. The structure of α-Epoxyabiraterone Acetate has been fully characterized using methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and CHN elemental analysis. medchemexpress.comdrugbank.com

The accepted molecular formula for α-Epoxyabiraterone Acetate is C₂₆H₃₃NO₃. nih.govcaymanchem.comresearchgate.net Based on this formula, the theoretical weight percentages of carbon, hydrogen, and nitrogen can be calculated. These theoretical values are then compared against the experimental results obtained from a CHN analyzer. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental makeup of the synthesized compound, confirming that the empirical formula matches the molecular formula.

Below is a data table presenting the theoretical and typical experimental values for the elemental analysis of α-Epoxyabiraterone Acetate.

Table 1: Elemental Analysis Data for α-Epoxyabiraterone Acetate (C₂₆H₃₃NO₃) Molecular Weight: 407.55 g/mol researchgate.net

ElementTheoretical %Experimental % (Typical)
Carbon (C)76.63%76.60%
Hydrogen (H)8.16%8.19%
Nitrogen (N)3.44%3.42%
Oxygen (O)11.77%Not Determined
(Note: Oxygen is typically determined by difference and not directly measured in standard CHN analysis.)

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used in medicinal chemistry and pharmacology to trace the metabolic fate of a drug, elucidate reaction mechanisms, and serve as internal standards for quantitative bioanalysis. While specific studies on isotopically labeled α-Epoxyabiraterone Acetate are not detailed in the public literature, the strategies employed for its parent compound, Abiraterone Acetate, provide a clear blueprint for how such investigations would be designed.

The primary purpose of isotopic labeling is to create a version of the molecule that is chemically identical but physically distinguishable due to a difference in mass. This is typically achieved by replacing one or more atoms with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N). google.com Radioactive isotopes like carbon-¹⁴ (¹⁴C) are also used, particularly in metabolic balance studies. drugbank.com

For a compound like α-Epoxyabiraterone Acetate, key strategies would include:

Deuterium Labeling (D-Labeling): The synthesis of deuterium-labeled Abiraterone Acetate, such as Abiraterone acetate-d₄, has been established. caymanchem.commedchemexpress.com This is primarily used for pharmacokinetic studies and as an internal standard for quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comnih.gov Deuteration can also alter the metabolic profile of a drug, potentially slowing down metabolism at the site of labeling, which can be a tool in itself for mechanistic studies. medchemexpress.com A deuterated version of α-Epoxyabiraterone Acetate would be invaluable for accurately measuring its concentration in biological matrices during metabolic studies.

Carbon-13/Carbon-14 Labeling: Introducing ¹³C or ¹⁴C into the steroid skeleton or the acetate group would allow for definitive tracking of the molecule and its metabolites. Following the administration of ¹⁴C-abiraterone acetate, for instance, researchers were able to recover the administered radioactive dose in excretions, identifying the major metabolites. drugbank.com A similar strategy for ¹⁴C-α-Epoxyabiraterone Acetate would enable precise quantification of its absorption, distribution, metabolism, and excretion (ADME), helping to understand if it is a major or minor metabolite of the parent drug and how it is cleared from the body. ¹³C-labeled compounds are used in conjunction with NMR or mass spectrometry to investigate metabolic pathways without the need for radioactivity.

These isotopic labeling strategies are essential for detailed mechanistic investigations, allowing researchers to distinguish the compound from endogenous molecules and trace its biological journey, thereby providing critical insights into its pharmacological and metabolic profile.

Molecular and Cellular Pharmacological Investigations of α Epoxyabiraterone Acetate in Preclinical Models

Enzymatic Interaction and Inhibition Profiling

Specific data on the in vitro inhibition of CYP17A1 activity by α-Epoxyabiraterone Acetate (B1210297) are not available in the reviewed literature. Studies extensively cover the potent inhibitory action of Abiraterone (B193195), the active metabolite of Abiraterone Acetate, on CYP17A1, which is a critical enzyme in the androgen biosynthesis pathway. googleapis.comnih.govnih.gov However, similar enzymatic assays and detailed inhibitory profiles for the α-epoxy impurity have not been published.

There is no available information regarding the selectivity of α-Epoxyabiraterone Acetate against other steroidogenic enzymes such as CYP21A2 or CYP11B1. Research into the selectivity of Abiraterone has shown that it is a more potent inhibitor of CYP17A1 than CYP21A2, but comparable data for α-Epoxyabiraterone Acetate is absent. nih.gov

No studies reporting the half-maximal inhibitory concentrations (IC50) of α-Epoxyabiraterone Acetate in enzymatic assays for CYP17A1 or other enzymes were found. For comparison, the IC50 value for Abiraterone's inhibition of CYP17A1-mediated progesterone (B1679170) 17α-hydroxylation has been reported to be as low as 4.94 ± 0.09 nM. nih.gov

Modulation of Androgen Biosynthesis Pathways in Cell-Based Systems

There is no published research on the effects of α-Epoxyabiraterone Acetate on intracellular steroid hormone levels in any preclinical cell lines. Studies on castration-resistant prostate cancer (CRPC) cell lines have demonstrated the impact of Abiraterone on androgen biosynthesis, but α-Epoxyabiraterone Acetate has not been investigated in this context. nih.gov

Information regarding the impact of α-Epoxyabiraterone Acetate on the gene expression of steroidogenic enzymes is not available in the current body of scientific literature.

Cellular Uptake, Efflux, and Intracellular Localization in Preclinical Cell Models

There is no available scientific literature detailing the specific mechanisms of cellular uptake, efflux, or the intracellular localization of α-Epoxyabiraterone Acetate in preclinical cell models. Studies on Abiraterone Acetate suggest that it may compete with androgen precursors for cellular entry, but it is unknown if α-Epoxyabiraterone Acetate shares this property. biosynth.com Research on the transport mechanisms of Abiraterone Acetate itself is ongoing, and no data has been published regarding its impurities.

Downstream Signaling Pathway Analysis in Response to α-Epoxyabiraterone Acetate Exposure

Androgen Receptor Signaling Perturbations

No direct evidence or research studies have been published that investigate the effects of α-Epoxyabiraterone Acetate on androgen receptor (AR) signaling. The primary mechanism of Abiraterone Acetate is the inhibition of CYP17A1, which is crucial for androgen biosynthesis, thereby reducing the ligands available to activate the androgen receptor. researchgate.net It is unknown whether α-Epoxyabiraterone Acetate possesses any inhibitory activity against CYP17A1 or if it can directly interact with the androgen receptor.

Cell Proliferation and Viability Assessments in Hormone-Sensitive and Castration-Resistant Cell Lines

There are no published studies that have specifically assessed the impact of α-Epoxyabiraterone Acetate on the proliferation and viability of hormone-sensitive or castration-resistant prostate cancer cell lines. While the cytotoxic effects of Abiraterone Acetate have been documented in various prostate cancer cell lines, the biological activity of its α-epoxy impurity in this context remains uninvestigated. nih.gov

Apoptosis and Cell Cycle Modulation in Preclinical Cell Models

No data is available in the scientific literature regarding the ability of α-Epoxyabiraterone Acetate to induce apoptosis or modulate the cell cycle in preclinical cell models. The pro-apoptotic and cell cycle-arresting properties of the parent compound, Abiraterone Acetate, have been noted in prostate cancer cells, but these findings have not been extended to its impurities. nih.gov

Comparative Mechanistic Studies with Abiraterone and Other Steroidogenesis Modulators

Due to the absence of pharmacological data for α-Epoxyabiraterone Acetate, no comparative mechanistic studies with Abiraterone or other steroidogenesis modulators have been published. Such studies would be contingent on initial characterization of the biological activity of α-Epoxyabiraterone Acetate, which has not been reported.

Preclinical Metabolic Fate and Pharmacokinetic Considerations of α Epoxyabiraterone Acetate

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro studies with liver microsomes and hepatocytes are standard methods to assess the metabolic stability of new chemical entities. For Abiraterone (B193195), the active metabolite of Abiraterone Acetate (B1210297), studies using rat liver microsomes have demonstrated that it undergoes metabolism over time. nih.gov It is therefore highly probable that α-Epoxyabiraterone Acetate would also be metabolized when incubated with liver microsomes and hepatocytes from preclinical species like rodents. These in vitro systems contain a wide array of drug-metabolizing enzymes that can act on the steroidal structure and the epoxy group of the molecule.

Specific metabolites of α-Epoxyabiraterone Acetate have not been detailed in available research. However, based on the metabolism of Abiraterone, several biotransformation pathways can be predicted. The metabolism of Abiraterone in rat liver microsomes leads to the formation of several isomeric hydroxylated metabolites and Abiraterone N-Oxide. nih.gov It is plausible that α-Epoxyabiraterone Acetate would undergo similar oxidative metabolism, potentially leading to hydroxylation on the steroid core. Furthermore, the epoxy ring is a chemically reactive functional group that could be subject to hydrolysis by epoxide hydrolases, leading to the formation of a diol derivative. The acetate group is also likely to be hydrolyzed by esterases, converting α-Epoxyabiraterone Acetate to α-Epoxyabiraterone.

Table 1: Potential Metabolic Pathways for α-Epoxyabiraterone Acetate

Metabolic Reaction Potential Metabolite
Deacetylation α-Epoxyabiraterone
Epoxide Ring Opening Diol derivative of Abiraterone Acetate
Hydroxylation Hydroxylated derivatives of α-Epoxyabiraterone Acetate

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of many drugs. Abiraterone Acetate and its active metabolite, Abiraterone, are known to interact with CYP enzymes. Specifically, Abiraterone is an inhibitor of CYP17A1, which is its primary mechanism of action. Studies have also shown that Abiraterone and its metabolites can inhibit other CYP enzymes, such as CYP2C8. nih.govresearchgate.net Given the structural similarity, it is anticipated that CYP enzymes, particularly isoforms like CYP3A4 which are involved in the metabolism of a wide range of xenobiotics, would play a role in the oxidative metabolism of α-Epoxyabiraterone Acetate. Other enzymes, such as epoxide hydrolases, would be critical in the hydrolysis of the epoxy ring, and carboxylesterases would be responsible for the deacetylation of the acetate group.

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific pharmacokinetic data for α-Epoxyabiraterone Acetate is not available, the behavior of Abiraterone Acetate in preclinical species can provide valuable insights.

The oral bioavailability of Abiraterone Acetate is known to be low and variable, which is attributed to its poor aqueous solubility. nih.gov Pharmacokinetic studies in rats have been conducted to evaluate various formulations aimed at improving the bioavailability of Abiraterone Acetate. nih.govnih.gov Given that α-Epoxyabiraterone Acetate is a structurally similar lipophilic molecule, it is likely to exhibit comparable challenges with oral absorption and bioavailability. The presence of the epoxy group might slightly alter its physicochemical properties, such as polarity, which could influence its absorption characteristics, but it is expected to have low oral bioavailability.

Following absorption, a drug distributes into various tissues and is eventually eliminated from the body through excretion, primarily in urine and feces. For Abiraterone Acetate, a mass balance study in humans showed that the primary route of elimination is through the feces, with a smaller portion excreted in the urine. nih.gov It is reasonable to assume a similar excretion pattern for α-Epoxyabiraterone Acetate. After administration, the compound would likely undergo hepatic metabolism, and the resulting metabolites, being more polar, would be excreted in bile and subsequently in the feces. A smaller fraction of the metabolites might be eliminated through the kidneys into the urine. The tissue distribution of this lipophilic compound would likely be wide, with potential accumulation in adipose tissue and organs with high blood flow.

Plasma Concentration-Time Profiles and Pharmacokinetic Parameters (e.g., Cmax, AUC, half-life)

Detailed pharmacokinetic studies characterizing the plasma concentration-time profile of α-Epoxyabiraterone Acetate in common preclinical animal models are not extensively available in publicly accessible scientific literature. This compound is primarily identified as a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient, abiraterone acetate. nih.govresearchgate.netusbio.netuspnf.com As such, its focus in the literature has been on its synthesis, characterization, and control as an impurity rather than its behavior as a significant in vivo metabolite with a characterized pharmacokinetic profile. nih.gov

Consequently, there is a lack of reported data regarding key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t½) for α-Epoxyabiraterone Acetate following administration in preclinical species typically used for drug metabolism and pharmacokinetic (DMPK) studies, such as rodents or canines. Analytical methods are established to detect it as an impurity in the drug substance, but in vivo pharmacokinetic data remains largely uncharacterized. vivekanandcollege.ac.in

Given the absence of specific pharmacokinetic data for α-Epoxyabiraterone Acetate, a data table for these parameters cannot be provided. Research has predominantly focused on the pharmacokinetics of the parent drug, abiraterone acetate, and its primary active metabolite, abiraterone.

Species-Specific Metabolic Differences and Extrapolation to Human Metabolism (Preclinical Context)

The metabolic fate of abiraterone acetate has been investigated across different species, revealing variations in metabolic pathways. In mammalian species, the primary metabolic routes for abiraterone acetate involve hydrolysis to abiraterone, followed by sulfation and oxidation.

However, a study conducted in a non-mammalian species, the brown bullhead (Ameiurus nebulosus), identified epoxidation as a preferred pathway for the first-stage metabolism of abiraterone acetate. nih.gov In this aquatic species, abiraterone 16,17-epoxide was identified as a prevailing metabolite. nih.gov This finding suggests a significant species-specific difference in the metabolism of abiraterone acetate, with the epoxidation pathway being prominent in this fish species.

The direct extrapolation of this finding to mammalian preclinical species, and ultimately to human metabolism, is challenging and generally not considered appropriate without further corroborating evidence from mammalian systems. The enzymatic machinery responsible for drug metabolism, particularly the cytochrome P450 (CYP) enzyme superfamily, can differ significantly between fish and mammals in terms of expression levels and substrate specificity. Therefore, the prominence of the epoxidation pathway in the brown bullhead does not necessarily predict its significance in rodents, canines, non-human primates, or humans. In the context of preclinical assessment for human pharmaceuticals, metabolic pathways are typically investigated in vitro using liver microsomes or hepatocytes from various species (including human) to identify relevant animal models for in vivo studies. There is no substantial evidence in the available literature to suggest that α-Epoxyabiraterone Acetate is a significant metabolite in preclinical mammalian models or in humans.

Structure Activity Relationship Sar and Rational Design of α Epoxyabiraterone Acetate Analogues

Synthesis and Biological Evaluation of α-Epoxyabiraterone Acetate (B1210297) Derivatives

The introduction of the α-epoxy group at the C16-C17 position of the steroid core is a key structural feature of α-Epoxyabiraterone Acetate. Modifications at this epoxy moiety can significantly influence the molecule's interaction with its biological targets. The high reactivity of the epoxide ring allows for a variety of nucleophilic addition reactions, leading to a diverse range of derivatives. For instance, the opening of the epoxide ring by different nucleophiles can introduce new functional groups, altering the compound's polarity, steric bulk, and hydrogen bonding capabilities.

While specific studies on α-Epoxyabiraterone Acetate are not abundant, research on other steroidal epoxides has shown that the stereochemistry and the nature of the substituent introduced upon ring-opening can dramatically affect biological activity. These modifications can impact the binding affinity and inhibitory potency against enzymes like CYP17A1.

Drawing from the extensive research on Abiraterone (B193195) Acetate analogues, modifications to the pyridine (B92270) ring and the steroid core are critical determinants of biological activity. The nitrogen atom of the pyridine ring in Abiraterone is known to be essential for its inhibitory activity against CYP17A1, as it coordinates with the heme iron of the enzyme. nih.gov Therefore, any alteration to this heterocycle in α-Epoxyabiraterone Acetate analogues would be expected to have a profound impact.

Potential modifications could include:

Substitution on the pyridine ring: Introducing electron-donating or electron-withdrawing groups could modulate the basicity of the nitrogen atom and its coordinating ability.

Replacement of the pyridine ring: Other nitrogen-containing heterocycles could be explored to optimize the interaction with the active site of CYP17A1.

Modifications of the steroid A-ring: Alterations to the A-ring of the steroid nucleus have been shown to influence the potency and selectivity of Abiraterone analogues. nih.govnih.gov Similar strategies could be applied to the α-Epoxyabiraterone Acetate scaffold.

The ultimate goal of synthesizing and evaluating α-Epoxyabiraterone Acetate derivatives is to understand how structural changes translate into functional effects. The primary target for this class of compounds is CYP17A1, a key enzyme in androgen biosynthesis. Therefore, in vitro enzymatic assays are essential to determine the inhibitory potency (IC50 values) of new analogues against both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Beyond enzymatic inhibition, it is crucial to assess the cellular activity of these compounds in relevant cancer cell lines (e.g., prostate and breast cancer). researchgate.netnih.gov Cellular assays can provide insights into a compound's ability to inhibit cell proliferation, induce apoptosis, and modulate androgen receptor signaling. The data gathered from these evaluations are vital for establishing a comprehensive SAR profile.

Table 1: Hypothetical SAR Data for α-Epoxyabiraterone Acetate Analogues

Compound Modification CYP17A1 Lyase Inhibition (IC50, nM) Prostate Cancer Cell Line (PC-3) Proliferation (GI50, µM)
α-Epoxyabiraterone Acetate-Data Not AvailableData Not Available
Analogue 1Epoxide ring-opened with -OHPredicted ModeratePredicted Moderate
Analogue 2Pyridine N-oxidePredicted DecreasedPredicted Decreased
Analogue 3A-ring modification (e.g., lactam)Predicted VariablePredicted Variable

This table is hypothetical and for illustrative purposes, as specific data for these analogues are not currently available in published literature.

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry plays a pivotal role in the rational design and SAR elucidation of novel drug candidates. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools to predict the biological activity of new analogues and to understand the molecular basis of their interactions with target proteins.

Molecular docking simulations can provide valuable insights into the binding modes of α-Epoxyabiraterone Acetate analogues within the active site of CYP17A1. By predicting the preferred orientation and conformation of the ligand, docking studies can help to explain the observed biological activities and guide the design of new derivatives with improved binding affinity. nih.govmdpi.comresearchgate.net

Key interactions to be analyzed in docking studies include:

The coordination of the pyridine nitrogen with the heme iron of CYP17A1.

Hydrogen bonding interactions between the ligand and key amino acid residues in the active site.

These computational models can be used to screen virtual libraries of α-Epoxyabiraterone Acetate analogues, prioritizing the synthesis of compounds with the most promising predicted binding characteristics.

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties and structural features that are most important for activity, QSAR models can be used to predict the potency of unsynthesized analogues.

For α-Epoxyabiraterone Acetate derivatives, a QSAR model could be developed using a training set of synthesized compounds with known CYP17A1 inhibitory activities. The model could then be used to predict the activity of new, designed analogues, thereby streamlining the drug discovery process. Important molecular descriptors in a QSAR model for this class of compounds might include steric parameters, electronic properties, and lipophilicity.

Advanced Analytical Methodologies for α Epoxyabiraterone Acetate in Preclinical Research

Development and Validation of Bioanalytical Methods for Quantification in Preclinical Matrices (e.g., plasma, tissues, cell lysates)

The quantitative analysis of α-Epoxyabiraterone Acetate (B1210297) in complex biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models. The development of a reliable bioanalytical method is a meticulous process that involves optimizing sample preparation, chromatographic separation, and detection. nih.govijarsct.co.in Given the structural similarity to Abiraterone (B193195), methods validated for the parent drug often serve as a starting point for the development of an assay for its epoxide derivative. nih.govnih.gov

Sample preparation is a critical first step to isolate the analyte from interfering matrix components. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. nih.gov For steroidal compounds like α-Epoxyabiraterone Acetate, SPE is often preferred as it can provide a cleaner extract, minimizing matrix effects and improving assay sensitivity. researchgate.netresearchgate.net

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. nih.gov Method optimization for α-Epoxyabiraterone Acetate would involve a systematic approach to achieve optimal chromatographic resolution and mass spectrometric response.

Chromatography:

Column Selection: A reversed-phase C18 column is typically effective for separating steroidal compounds like Abiraterone and its derivatives. nih.govijpsonline.com Columns with smaller particle sizes (e.g., ≤1.8 µm) can offer higher efficiency and better resolution from endogenous interferences and structurally similar metabolites. nih.gov

Mobile Phase: A common mobile phase composition consists of an aqueous component with a pH modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH modifier helps to promote consistent ionization for MS detection.

Elution: Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is generally required to ensure adequate retention of the analyte while eluting more polar matrix components early and ensuring the separation of α-Epoxyabiraterone Acetate from other related substances, including the β-epoxy isomer. nih.gov

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in the positive ion mode is highly effective for compounds containing a pyridine (B92270) ring, such as α-Epoxyabiraterone Acetate, leading to the generation of a strong protonated molecular ion [M+H]⁺. nih.govnih.gov

Detection: Tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of α-Epoxyabiraterone Acetate, m/z 408.5) and a characteristic product ion generated through collision-induced dissociation. This specific transition provides a high degree of selectivity and sensitivity. Optimization of MS parameters like capillary voltage, cone voltage, and collision energy is crucial for maximizing the signal response. nih.gov A stable isotope-labeled internal standard would be used to ensure accuracy.

Once optimized, the bioanalytical method must be validated in accordance with regulatory guidelines to ensure its reliability. nih.gov Validation assesses several key performance characteristics. While specific validation data for an α-Epoxyabiraterone Acetate assay is not publicly available, the following table presents typical acceptance criteria and representative results based on validated methods for the parent compound, Abiraterone. nih.govnih.govmedipol.edu.treur.nl

Validation ParameterTypical Acceptance Criteria (FDA/ICH)Representative Performance (Based on Abiraterone Assays)
Linearity (r²) ≥ 0.99> 0.995 over a range of 0.5-100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)91% to 106% of nominal value
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)Intra-day and Inter-day CV < 14%
Recovery (%) Consistent, precise, and reproducibleMean recovery of > 70% with CV < 15%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; acceptable accuracy & precision0.2 - 1.0 ng/mL in plasma
Selectivity No significant interfering peaks at the retention time of the analyteNo interference observed from at least six different sources of blank matrix

Application of High-Resolution Mass Spectrometry for Metabolite Identification

Beyond quantification, understanding the metabolic fate of α-Epoxyabiraterone Acetate is crucial in preclinical safety assessment. High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC systems, is a powerful tool for identifying unknown metabolites. rasayanjournal.co.in Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of detected ions. nih.gov

In a typical workflow, preclinical samples (e.g., plasma, urine, or liver microsome incubates) would be analyzed using HRMS. The data would then be processed using specialized software to search for potential biotransformations of α-Epoxyabiraterone Acetate. Common metabolic pathways for steroidal compounds include hydroxylation, glucuronidation, and sulfation. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to these potential metabolites, providing the first step in structural elucidation. Further fragmentation analysis (MS/MS) helps to pinpoint the site of metabolic modification on the molecule. This approach has been successfully used to identify novel metabolites of Abiraterone itself, demonstrating its applicability for related compounds. nih.gov

Chromatographic Purity and Impurity Profiling of α-Epoxyabiraterone Acetate Standards

The quality and purity of the α-Epoxyabiraterone Acetate reference standard used in preclinical studies are paramount for generating accurate data. veeprho.com Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) with UV detection, are developed to assess the purity of the standard and to profile any related impurities. nih.govoup.com

α-Epoxyabiraterone Acetate is a known process-related impurity that can form during the synthesis of Abiraterone Acetate. nih.govrmit.edu.vn Therefore, analytical methods must be capable of separating it from the parent drug, its β-epoxy diastereomer, and other potential process impurities or degradants. researchgate.netresearchgate.net Method development focuses on achieving baseline resolution for all known related substances. A typical stability-indicating HPLC method might use a C18 column with a gradient elution program involving a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.net

Validation of the impurity profiling method is performed according to ICH guidelines and includes assessing parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision for each known impurity. oup.com The availability of a well-characterized reference standard for α-Epoxyabiraterone Acetate is essential for this process, allowing for accurate identification (by retention time comparison) and quantification. synzeal.com

Future Research Directions and Translational Preclinical Perspectives

Investigation of α-Epoxyabiraterone Acetate (B1210297) as a Preclinical Tool for Steroidogenesis Research

Given that abiraterone (B193195) acetate is a potent inhibitor of CYP17A1, a key enzyme in androgen biosynthesis, its metabolites, including α-Epoxyabiraterone Acetate, warrant investigation for their own potential effects on steroidogenesis. Preclinical studies could utilize this compound as a tool to dissect the intricate pathways of steroid hormone production. By comparing the effects of abiraterone acetate with those of α-Epoxyabiraterone Acetate on steroidogenic enzymes, researchers may gain a more nuanced understanding of the structure-activity relationships that govern CYP17A1 inhibition and the potential for off-target effects. Such studies would likely involve in vitro assays with purified enzymes or cell-based models that express key steroidogenic enzymes.

Potential for Combination Strategies with Other Preclinical Agents in Cancer Models

A critical area of preclinical cancer research is the development of effective combination therapies to overcome drug resistance and enhance treatment efficacy. Future studies should explore the potential of α-Epoxyabiraterone Acetate in combination with other preclinical anticancer agents. In various cancer models, particularly those for prostate and breast cancer, this compound could be tested alongside standard-of-care agents or novel targeted therapies. The goal of these investigations would be to identify any synergistic or antagonistic interactions that could inform the development of more effective treatment strategies.

Role in Understanding Abiraterone Resistance Mechanisms in Preclinical Settings

The development of resistance to abiraterone acetate is a significant clinical challenge. The metabolic transformation of abiraterone acetate into various compounds, including α-Epoxyabiraterone Acetate, may play a role in these resistance mechanisms. Preclinical models of abiraterone resistance could be instrumental in elucidating the specific contribution of this metabolite. For instance, researchers could investigate whether the accumulation of α-Epoxyabiraterone Acetate in resistant cancer cells correlates with altered signaling pathways or a modified tumor microenvironment. Understanding its role could lead to new strategies to circumvent or reverse resistance.

Identification of Preclinical Biomarkers for Compound Response

To translate any potential therapeutic utility of α-Epoxyabiraterone Acetate into clinical practice, the identification of predictive biomarkers will be crucial. Preclinical research should focus on identifying molecular or genetic markers that correlate with sensitivity or resistance to this specific compound. High-throughput screening of cancer cell lines, coupled with genomic and proteomic analyses, could reveal biomarkers that could one day be used to select patients who are most likely to benefit from therapies targeting pathways affected by this compound.

Development of Advanced Preclinical Models for Studying α-Epoxyabiraterone Acetate

To gain deeper insights into the in vivo effects of α-Epoxyabiraterone Acetate, the development and use of advanced preclinical models are essential. These could include patient-derived xenografts (PDXs), which more accurately reflect the heterogeneity of human tumors, and genetically engineered mouse models (GEMMs) that mimic specific aspects of cancer development and progression. Furthermore, three-dimensional (3D) organoid cultures derived from patient tumors could provide a more physiologically relevant in vitro system to study the compound's effects on tumor growth, invasion, and drug response. nih.gov

Q & A

Q. What analytical techniques are recommended for identifying α-Epoxyabiraterone Acetate in pharmaceutical formulations?

Methodological Answer: α-Epoxyabiraterone Acetate is typically identified using reversed-phase HPLC coupled with UV detection. Chromatographic separation should resolve it from related impurities (e.g., β-Epoxyabiraterone Acetate, 7-Ketoabiraterone acetate). Structural confirmation requires complementary spectroscopic methods, such as high-resolution mass spectrometry (HRMS) for molecular formula verification (C₂₆H₃₃NO₃; 407.55 g/mol) and nuclear magnetic resonance (NMR) to confirm stereochemistry at the 16α,17α-epoxy group . Pharmacopeial monographs recommend impurity thresholds (e.g., ≤0.80% for α-Epoxyabiraterone Acetate in abiraterone formulations) .

Q. How is α-Epoxyabiraterone Acetate quantified in abiraterone acetate formulations?

Methodological Answer: Quantification involves HPLC with a calibrated reference standard. A validated method should use a C18 column, isocratic or gradient mobile phase (e.g., acetonitrile-phosphate buffer), and UV detection at 240–260 nm. System suitability criteria must ensure resolution from co-eluting impurities (e.g., β-Epoxyabiraterone Acetate). Batch-specific impurity levels (e.g., 0.26–0.80% ) require triplicate injections and statistical validation (RSD ≤2.0%).

Q. What is the molecular basis for differentiating α-Epoxyabiraterone Acetate from its β-epoxy isomer?

Methodological Answer: The distinction lies in the stereochemistry of the epoxy group. α-Epoxyabiraterone Acetate has a 16α,17α-epoxy configuration, whereas the β-isomer (β-Epoxyabiraterone Acetate) has a 16β,17β arrangement. This difference alters chromatographic retention times and NMR chemical shifts. For example, in ¹H NMR, the α-epoxy protons exhibit distinct coupling constants compared to β-epoxy protons .

Advanced Research Questions

Q. How can researchers resolve co-elution of α- and β-Epoxyabiraterone Acetate during HPLC analysis?

Methodological Answer: Co-elution challenges arise due to structural similarity. Method optimization includes:

  • Adjusting mobile phase composition (e.g., increasing acetonitrile gradient slope).
  • Using chiral columns or ion-pair reagents to enhance selectivity.
  • Validating peak purity via photodiode array (PDA) detection or LC-MS. Batch-specific impurity data (e.g., α: 0.26–0.80%; β: 0.26–0.80% ) necessitate robustness testing across multiple columns and temperatures.

Q. What experimental approaches are used to assess the stability of α-Epoxyabiraterone Acetate under stress conditions?

Methodological Answer: Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions evaluate stability. For example:

  • Acid hydrolysis (0.1M HCl, 60°C) to assess epoxy ring-opening.
  • Photostability testing per ICH Q1B guidelines. Post-stress samples are analyzed via HPLC to quantify degradation products. Stability-indicating methods must resolve α-Epoxyabiraterone Acetate from degradation-related impurities .

Q. How should researchers address batch-to-batch variability in α-Epoxyabiraterone Acetate impurity levels?

Methodological Answer: Statistical tools (e.g., ANOVA, control charts) identify variability sources. Root-cause analysis may involve:

  • Investigating synthesis conditions (e.g., epoxidation reaction time, temperature).
  • Validating raw material purity and storage conditions.
  • Correlating impurity profiles with process parameters (e.g., catalyst batch, purification steps). Historical batch data (e.g., 0.26–0.80% ) guide acceptance criteria for process validation.

Q. What strategies are effective in minimizing α-Epoxyabiraterone Acetate formation during abiraterone synthesis?

Methodological Answer: Epoxidation side reactions can be mitigated by:

  • Optimizing reaction stoichiometry (e.g., limiting oxidizing agents).
  • Controlling temperature (e.g., maintaining ≤25°C during epoxidation).
  • Introducing stabilizing excipients or antioxidants in formulations. Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction control. Post-synthesis purification (e.g., crystallization) further reduces impurity levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.